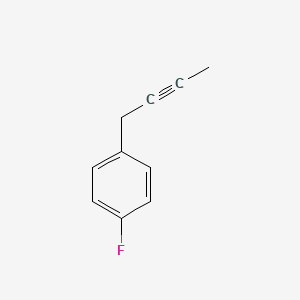

1-But-2-ynyl-4-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-But-2-ynyl-4-fluorobenzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of a fluorine atom attached to a benzene ring and a but-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-But-2-ynyl-4-fluorobenzene can be synthesized through various methods. One common approach involves the coupling of 4-fluorobenzene with a but-2-ynyl group using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction typically requires a palladium catalyst, a base, and a boronic acid derivative of the but-2-ynyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-But-2-ynyl-4-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles.

Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, particularly when the fluorine atom is activated by electron-withdrawing groups.

Click Chemistry: The but-2-ynyl group can participate in click chemistry reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition, to form triazoles.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination reactions.

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) can be used under basic conditions.

Click Chemistry: Copper(I) catalysts and azides are commonly used in click chemistry reactions.

Major Products:

Electrophilic Aromatic Substitution: Products include substituted fluorobenzenes, such as 1-bromo-4-fluorobenzene.

Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the fluorine atom.

Click Chemistry: Products include triazole derivatives formed from the reaction of the but-2-ynyl group with azides.

Scientific Research Applications

1-But-2-ynyl-4-fluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-But-2-ynyl-4-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the fluorine atom activates the benzene ring towards electrophiles, facilitating the substitution reaction . In click chemistry, the but-2-ynyl group undergoes cycloaddition with azides to form stable triazole rings .

Comparison with Similar Compounds

Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.

1-Ethynyl-2-fluorobenzene: Similar to 1-But-2-ynyl-4-fluorobenzene but with an ethynyl group instead of a but-2-ynyl group.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a but-2-ynyl group, which allows it to participate in a wider range of chemical reactions compared to simpler fluorobenzenes .

Biological Activity

1-But-2-ynyl-4-fluorobenzene, also known as 1-(But-3-yn-1-yl)-4-fluorobenzene, is an organic compound characterized by a benzene ring substituted with a fluorine atom and a butynyl group. This unique structure imparts significant electronic and steric properties, making it a subject of interest in medicinal chemistry and drug development. The biological activity of this compound is primarily attributed to the presence of the fluorine atom and the alkyne functional group, which enhance its reactivity and potential therapeutic applications.

The molecular formula of this compound is C₁₀H₉F, with a molecular weight of approximately 166.19 g/mol. The compound's structure allows for various chemical modifications, influencing its biological activity and interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉F |

| Molecular Weight | 166.19 g/mol |

| Functional Groups | Fluorine, Alkyne |

The biological activity of this compound is linked to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the alkyne group may undergo further chemical modifications that enhance its reactivity. These interactions can significantly influence the compound's pharmacological properties.

Biological Activity Studies

Research has indicated several potential therapeutic properties of this compound:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties.

- Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various fluorinated compounds on cancer cell lines, this compound demonstrated significant inhibitory effects on cell proliferation in vitro. The IC50 values were determined through MTT assays, revealing that the compound could effectively reduce cell viability at low micromolar concentrations.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of tyrosinase by derivatives similar to this compound. The study reported that certain modifications to the alkyne group enhanced binding affinity to tyrosinase, leading to competitive inhibition with IC50 values around 0.18 μM for optimized derivatives. These findings suggest that structural modifications could improve the bioactivity of the parent compound.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against cancer cell lines |

| Enzyme Inhibition | Competitive inhibition of tyrosinase (IC50 = 0.18 μM) |

| Anti-inflammatory Effects | Potential modulation of inflammatory pathways |

Properties

Molecular Formula |

C10H9F |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

1-but-2-ynyl-4-fluorobenzene |

InChI |

InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,4H2,1H3 |

InChI Key |

SYGMTFOEPSUKRT-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.